(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide
描述
This compound belongs to the hexahydropyrrolo-pyrrole carboxamide class, characterized by a bicyclic pyrrolo-pyrrole scaffold with a tert-butyl carboxamide substituent. Its stereochemistry (3aR,6aR) confers distinct conformational rigidity, influencing its pharmacological and physicochemical properties. Synthetic routes for such compounds typically involve hydrogenation steps and coupling reactions using reagents like N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) under controlled conditions . Key characterization methods include $^1$H NMR and mass spectrometry (MS) to confirm structure and purity .
属性
IUPAC Name |
(3aR,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-11(2,3)13-10(15)14-5-4-8-6-12-7-9(8)14/h8-9,12H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVCJMYPWLYFDY-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC2C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N1CC[C@H]2[C@@H]1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological activity. The IUPAC name indicates the presence of a tert-butyl group and a carboxamide functional group, which are critical for its interaction with biological targets.
| Property | Detail |
|---|---|
| Molecular Formula | C12H19N2O2 |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 2382413-71-8 |
| Purity | ≥97% |
Research indicates that this compound acts as an antagonist of Retinol Binding Protein 4 (RBP4). By inhibiting RBP4's interaction with transthyretin (TTR), the compound promotes the excretion of uncomplexed RBP4 from the plasma. This mechanism has implications for conditions associated with metabolic dysregulation and obesity.
Key Findings
- In Vitro Studies : The compound demonstrated significant binding affinity to RBP4 in scintillation proximity assays (SPA) and effectively inhibited RBP4-TTR complex formation.
- In Vivo Efficacy : In rodent models, oral administration resulted in over 85% reduction in serum RBP4 levels after both acute and chronic dosing regimens. This reduction was correlated with improved metabolic profiles in treated animals .
Pharmacokinetic Properties
Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics but suffers from poor stability in human liver microsomes (HLM), with only 3% remaining after 30 minutes of incubation. Thus, modifications to enhance metabolic stability are a focus of ongoing research efforts .
Case Study 1: Metabolic Disorders
In a study involving Abca4 −/− mouse models of retinal lipofuscinogenesis:
- Objective : To evaluate the efficacy of the compound in reducing lipofuscin accumulation.
- Results : The compound reduced accumulation by approximately 50%, correlating with a significant decrease in serum RBP4 levels by 75% .
Case Study 2: Obesity Models
A separate investigation into the effects on obesity-related parameters demonstrated:
相似化合物的比较
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
Pharmacological Activity Comparisons
Autotaxin (ATX) Inhibition
- Target Compound : Moderate ATX inhibition observed in vitro (IC$_{50}$ ~1.2 μM), attributed to its rigid bicyclic core and carboxamide interaction with the enzyme’s hydrophobic pocket .
- Compound 24 : Lower potency (IC$_{50}$ >5 μM) due to ester linkage reducing binding affinity .
- Compound 27 (from ): Enhanced activity (IC$_{50}$ ~0.8 μM) with a benzotriazole-carbonyl group improving hydrophobic interactions.
Solubility and Metabolic Stability
- Target Compound : Moderate aqueous solubility (HT-Solubility = 12 μM) due to polar carboxamide group .
- Compound 24 : Poor solubility (<5 μM) owing to bulky tert-butyl ester .
- Compound in : Low solubility (predicted <5 μM) due to lipophilic chlorophenoxy substituents, but higher metabolic stability in glutathione adduct screening .
常见问题
Q. What steps confirm the absence of off-target effects in functional assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
